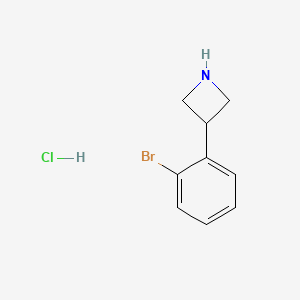
3-methyl-4-(prop-2-yn-1-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(prop-2-yn-1-yloxy)aniline, also known as propargyl aniline, is a versatile organic compound with a variety of applications in scientific research. Its unique structure and properties make it an attractive molecule for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Propargyl aniline has a variety of applications in scientific research. It has been used as a model compound for studying the effects of alkylation on the reactivity of aromatic compounds. It has also been used as a reagent in the synthesis of other compounds, such as polyfunctionalized alkenes and aryl ethers. Additionally, it has been used in the synthesis of polymers and polymers with functional groups.
Mecanismo De Acción
Propargyl aniline is an electrophilic aromatic substitution reagent. The mechanism of action involves the attack of the electrophilic 3-methyl-4-(prop-2-yn-1-yloxy)aniline group on the aromatic ring of aniline. This results in the formation of a cationic intermediate, which is then attacked by a nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
Propargyl aniline is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propargyl aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also highly reactive, making it an ideal reagent for a variety of reactions. Additionally, it is not known to be toxic or to have any adverse effects on humans or other organisms.
However, there are some limitations to its use in laboratory experiments. It is not soluble in water, making it difficult to work with in aqueous solutions. Additionally, it is sensitive to light and heat, so it must be stored and handled carefully.
Direcciones Futuras
There are a number of potential future directions for research involving 3-methyl-4-(prop-2-yn-1-yloxy)aniline aniline. One potential direction is to explore its use as a starting material for the synthesis of other compounds, such as polyfunctionalized alkenes and aryl ethers. Additionally, it could be used to study the effects of alkylation on the reactivity of aromatic compounds. It could also be used in the synthesis of polymers with functional groups, and in the development of new catalysts for organic reactions. Finally, it could be used to study the mechanism of action of electrophilic aromatic substitution reactions.
Métodos De Síntesis
Propargyl aniline can be synthesized by a variety of methods. One of the most common involves the reaction of 3-methyl-4-(prop-2-yn-1-yloxy)aniline bromide with aniline in the presence of a base such as potassium carbonate. This reaction yields a mixture of 3-methyl-4-(prop-2-yn-1-yloxy)aniline aniline and a byproduct, 2-bromopropane. The product can then be purified by column chromatography. Other methods for synthesizing 3-methyl-4-(prop-2-yn-1-yloxy)aniline aniline include the reaction of 3-methyl-4-(prop-2-yn-1-yloxy)aniline alcohol with aniline in the presence of an acid catalyst, and the reaction of 3-methyl-4-(prop-2-yn-1-yloxy)aniline chloride with aniline in the presence of a base.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-(prop-2-yn-1-yloxy)aniline involves the reaction of 3-methyl-4-nitroaniline with propargyl alcohol in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-methyl-4-nitroaniline", "propargyl alcohol", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-methyl-4-nitroaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add propargyl alcohol to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or iron powder to the reaction mixture to reduce the nitro group to an amino group.", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
893417-09-9 |
Nombre del producto |
3-methyl-4-(prop-2-yn-1-yloxy)aniline |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



